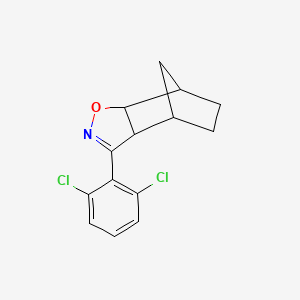
ML2-SA1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ML2-SA1 is a novel selective agonist of TRPML2, revealing direct role in chemokine release from innate immune cells, promoting macrophage migration.
科学的研究の応用
Immunological Applications
Chemokine Release and Macrophage Function
One of the primary applications of ML2-SA1 is its role in enhancing the secretion of chemokines from macrophages. Research has demonstrated that this compound significantly increases the release of CCL2 (chemokine C-C motif ligand 2) from bone marrow-derived macrophages (BMDMΦ) following lipopolysaccharide (LPS) treatment. This effect is specific to TRPML2-expressing macrophages, as evidenced by experiments showing no increase in CCL2 secretion in TRPML2-deficient macrophages .
Mechanism of Action
The mechanism underlying this compound's action involves its ability to activate TRPML2 channels within endosomal compartments. This activation enhances trafficking pathways that facilitate chemokine release. Specifically, this compound has been shown to promote the recycling of transferrin and enhance vesicular trafficking through early/recycling endosomes (EE/RE), rather than through late endosomes/lysosomes (LE/LY), where conditions are less favorable for TRPML2 activity .
Migration Induction
In addition to promoting chemokine release, this compound has been shown to enhance macrophage migration. In modified Boyden chamber assays, LPS-stimulated BMDMΦ pre-treated with this compound exhibited increased migratory capacity compared to untreated cells. This effect correlates with elevated CCL2 levels, which serve as a chemoattractant for other macrophages .
Virological Applications
Antiviral Effects Against Zika Virus
Recent studies have highlighted the antiviral potential of this compound against Zika virus (ZIKV). In vitro experiments demonstrated that this compound treatment significantly reduced viral E protein levels and intracellular genome quantities in ZIKV-infected A549 cells without inducing cytotoxicity. The compound's effectiveness was observed at concentrations that did not compromise cell viability, indicating a promising therapeutic window .
Mechanism in Viral Inhibition
The antiviral mechanism appears to involve alterations in intracellular cholesterol distribution and modulation of endolysosomal dynamics. This compound treatment led to an accumulation of ZIKV particles within CD63-positive vesicles, suggesting an interference with the viral life cycle that may enhance lysosomal degradation pathways . This accumulation indicates that this compound could potentially be used to target viral replication processes by manipulating endosomal trafficking.
Data Summary
Case Study 1: Chemokine Release Enhancement
A study involving BMDMΦ demonstrated that pre-treatment with this compound before LPS exposure resulted in a statistically significant increase in CCL2 secretion at both 4-hour and 8-hour intervals. This finding underscores the compound's potential as a modulator of immune responses during inflammatory conditions.
Case Study 2: Antiviral Activity Against ZIKV
In a controlled experiment with A549 cells infected with ZIKV, treatment with this compound led to a marked reduction in viral protein expression and genome replication. The results suggest that this compound could serve as a therapeutic agent against ZIKV infections by targeting endolysosomal pathways.
特性
分子式 |
C14H13Cl2NO |
|---|---|
分子量 |
282.2 g/mol |
IUPAC名 |
5-(2,6-dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene |
InChI |
InChI=1S/C14H13Cl2NO/c15-9-2-1-3-10(16)12(9)13-11-7-4-5-8(6-7)14(11)18-17-13/h1-3,7-8,11,14H,4-6H2 |
InChIキー |
NBXVMFMMTKYFQP-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2ON=C3C4=C(C=CC=C4Cl)Cl |
正規SMILES |
C1CC2CC1C3C2ON=C3C4=C(C=CC=C4Cl)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ML2-SA1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















